(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
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Overview
Description
(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a cyanophenyl group attached to a methyl ester of dichloropyridine carboxylic acid
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of ligands for the retinoid x receptor (rxr), which has many clinical applications .
Mode of Action
It’s worth noting that related compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency .
Result of Action
Related compounds have been used in the synthesis of ligands for the retinoid x receptor (rxr), which has many clinical applications .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloropyridine-3-carboxylic acid with (3-cyanophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyanophenyl)methyl 4,5-dichloropyridine-2-carboxylate
- (4-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate
- (3-Cyanophenyl)methyl 5,6-dibromopyridine-3-carboxylate
Uniqueness
(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyanophenyl and dichloropyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-12-5-11(7-18-13(12)16)14(19)20-8-10-3-1-2-9(4-10)6-17/h1-5,7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHCOLRJJSNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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